5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the azepinoquinazoline family, characterized by a fused 7-membered azepine ring and a quinazoline core. The structure includes a 5-methyl group, a 12-oxo substituent, and an N-(3-methylphenyl) carboxamide moiety at position 3. While specific pharmacological data for this compound are unavailable in the provided evidence, azepinoquinazolines are often explored for kinase inhibition or anticancer activity due to their structural resemblance to purine-based scaffolds.
Propriétés
IUPAC Name |
5-methyl-N-(3-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)16-10-11-18-19(14-16)24(2)20-9-4-3-5-12-25(20)22(18)27/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQIBIXRMUWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Azepine Ring: The azepine ring is introduced via a nucleophilic substitution reaction, where a suitable azepine precursor reacts with the quinazoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form additional functional groups.
Reduction: The compound can undergo reduction reactions to convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analog: 12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
This analog shares the azepino[2,1-b]quinazoline core but differs in substituents:
- N-substituent : 3-phenylpropyl vs. 3-methylphenyl in the target compound.
- Hydrogenation : The analog’s azepine ring is fully saturated (7,8,9,10-tetrahydro-6H), whereas the target compound has a more complex, partially saturated system.
Key Physicochemical Properties
The 3-phenylpropyl group in the analog increases lipophilicity (higher XLogP3) compared to the 3-methylphenyl group in the target compound. Partial saturation in the target may enhance solubility due to reduced planarity.
Functional Analog: (R)-3-benzyl-5-methyl-N-(4-methyl-3-(1-methyl-7-((6-methyl-pyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11l)
This compound (11l) features a benzo[e][1,4]diazepine fused to a pyrimido[4,5-d]pyrimidine core, distinct from the azepinoquinazoline scaffold. However, both share:
Structural Differences Impacting Bioactivity
- Substituent Complexity: 11l’s pyridinylamino and pyrimidine groups introduce additional hydrogen-bonding sites, which are absent in the target compound.
Research Findings and Implications
- Synthesis Challenges: Azepinoquinazolines often require multi-step cyclization, as seen in related heterocyclic systems (e.g., thiophene derivatives in ). The N-(3-methylphenyl) group in the target compound may necessitate regioselective coupling reactions.
- Computational Predictions : Molecular modeling using software like SHELX could elucidate conformational preferences, though experimental crystallography data are lacking.
- Pharmacological Potential: The analog in has a moderate LogP (~3.2), suggesting reasonable blood-brain barrier penetration. The target compound’s predicted LogP (~3.5) aligns with orally bioavailable kinase inhibitors.
Activité Biologique
5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is a compound belonging to the quinazoline family. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specified compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.28 g/mol
- IUPAC Name : 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid
- CAS Number : 108561-87-1
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. A study evaluated various quinazoline compounds against prostate cancer cell lines and other cancer types. The results demonstrated that derivatives similar to our compound showed promising antiproliferative effects against multiple cancer cell lines including A549 (lung), H460 (lung), and HT-29 (colon) .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5i | PC-3 | 2.5 |
| 11e | A549 | 1.8 |
| 13i | H460 | 3.2 |
Anti-inflammatory Activity
Quinazolines are known for their anti-inflammatory properties. In experimental models, compounds derived from quinazoline have shown higher efficacy than traditional NSAIDs like indomethacin. For instance, certain analogues of quinazolines were tested for their ability to inhibit inflammation in rat models, resulting in significant reductions in inflammatory markers .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been well-documented. Compounds similar to the target compound have demonstrated effectiveness against a range of gram-positive and gram-negative bacteria. For example:
| Compound | Bacteria Tested | Activity |
|---|---|---|
| Quinazoline Derivative A | Staphylococcus aureus | Effective |
| Quinazoline Derivative B | Escherichia coli | Moderate |
The biological activity of quinazolines is attributed to their ability to interact with various molecular targets involved in disease pathways:
- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of tyrosine kinases which are critical in cancer progression.
- Anti-inflammatory Pathways : They modulate inflammatory pathways by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines.
- Antimicrobial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies illustrate the therapeutic potential of quinazoline derivatives:
- Case Study on Prostate Cancer : A derivative was tested in vivo and showed a significant reduction in tumor size compared to control groups.
- Case Study on Inflammation : In a model of rheumatoid arthritis, a quinazoline analogue reduced joint swelling and pain more effectively than standard treatments.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
